1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C23H28ClFN2O3S and a molecular weight of 467 . This compound is characterized by its unique structure, which includes a piperidine ring, a phenylbutan-2-yl group, and a chlorofluorophenyl methanesulfonyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the chlorofluorophenyl methanesulfonyl intermediate. This intermediate is then reacted with a piperidine derivative under specific conditions to form the final compound. Industrial production methods often employ optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl moiety. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong bases for deprotonation steps.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: It serves as a tool for studying biological pathways and molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(4-PHENYLBUTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include other piperidine derivatives and sulfonyl-containing molecules, but this compound’s specific structure provides unique advantages in certain applications .
Properties
Molecular Formula |
C23H28ClFN2O3S |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H28ClFN2O3S/c1-17(10-11-18-6-3-2-4-7-18)26-23(28)19-12-14-27(15-13-19)31(29,30)16-20-21(24)8-5-9-22(20)25/h2-9,17,19H,10-16H2,1H3,(H,26,28) |
InChI Key |
PRTHNDDOIQJVFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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